molecular formula C15H16FN3O2S B2484114 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 459861-09-7

2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone

Cat. No.: B2484114
CAS No.: 459861-09-7
M. Wt: 321.37
InChI Key: YCAPMTMZFIDYLR-UHFFFAOYSA-N
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Description

2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by reaction with piperidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit glycogen synthase kinase-3 beta, which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring and an oxadiazole moiety, which are known for their pharmacological relevance. The molecular formula is C17H11FN4O2SC_{17}H_{11}FN_4O_2S with a molecular weight of approximately 354.36 g/mol. Key physical properties include:

  • Density : 1.52 g/cm³
  • Boiling Point : 528ºC at 760 mmHg
  • LogP : 3.74

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. A study summarized the effectiveness of oxadiazole derivatives against multiple cancer cell lines, highlighting their potential as cytotoxic agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that oxadiazole derivatives possess inherent antibacterial properties due to their ability to disrupt bacterial cell wall synthesis and function .

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) has been documented for similar compounds. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease. The enzyme inhibitory activity is attributed to the structural characteristics of the oxadiazole and piperidine moieties .

Antioxidant Activity

Antioxidant properties have also been associated with this compound, contributing to its potential in preventing oxidative stress-related diseases. This activity is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a significant role .

Case Studies and Research Findings

Study Biological Activity Findings
Ates et al. (1997)AntimicrobialSynthesized compounds showed significant antibacterial activity against various strains .
PMC9963071 (2023)AnticancerDemonstrated cytotoxic effects on cancer cell lines with IC50 values comparable to established drugs .
PMC9993923 (2023)Enzyme InhibitionEvaluated for AChE inhibition; showed promising results indicating potential in Alzheimer's treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Enzyme Interaction : Binding to active sites of enzymes like AChE, disrupting their function.
  • Cell Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-12-6-4-11(5-7-12)14-17-18-15(21-14)22-10-13(20)19-8-2-1-3-9-19/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAPMTMZFIDYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329228
Record name 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

459861-09-7
Record name 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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